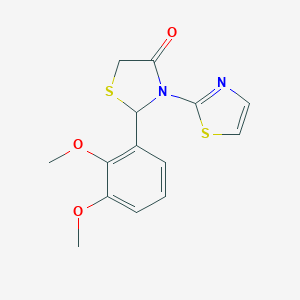
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one, also known as DMTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is structurally similar to thiazolidinedione, a class of drugs used to treat diabetes. In
作用機序
The exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one exerts its therapeutic effects by modulating various signaling pathways. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to lower blood glucose levels in diabetic animal models by improving insulin sensitivity. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has also been found to reduce oxidative stress and inflammation, which are known to play a role in the development of various diseases. Additionally, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to possess antibacterial activity against various bacterial strains.
実験室実験の利点と制限
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has some limitations. It has poor solubility in water, which can make it difficult to administer in in vivo studies. Additionally, the exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one research. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its effects on metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
合成法
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained as a white crystalline powder with a melting point of 244-246°C.
科学的研究の応用
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. 2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
2-(2,3-Dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C14H14N2O3S2 |
分子量 |
322.4 g/mol |
IUPAC名 |
2-(2,3-dimethoxyphenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H14N2O3S2/c1-18-10-5-3-4-9(12(10)19-2)13-16(11(17)8-21-13)14-15-6-7-20-14/h3-7,13H,8H2,1-2H3 |
InChIキー |
NXPMZZJOJDRRQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=NC=CS3 |
正規SMILES |
COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)




![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)